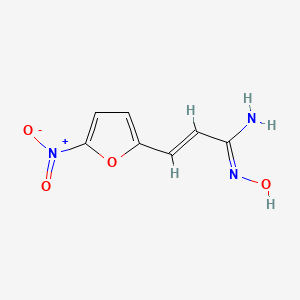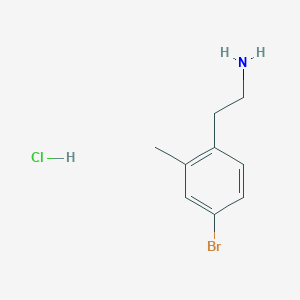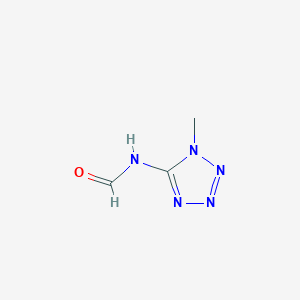
2-fluoro-1,5-dimethyl-3-nitrobenzene
Descripción general
Descripción
2-Fluoro-1,5-dimethyl-3-nitrobenzene (FDNB) is a widely used compound in scientific research due to its unique properties. FDNB is an aromatic nitro compound with a fluorine atom attached to the benzene ring. FDNB has many applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound can be synthesized in several ways and can be used as a reagent in various laboratory experiments. FDNB has many biochemical and physiological effects, making it an important tool in scientific research.
Mecanismo De Acción
The mechanism of action of 2-fluoro-1,5-dimethyl-3-nitrobenzene is not well understood. However, it is thought that this compound acts as a catalyst in organic synthesis reactions. This compound is believed to interact with the reactants and catalyze the reaction. This compound is also thought to act as a nucleophile in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that this compound may act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS). ROS can cause oxidative stress, which can lead to cellular damage and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-fluoro-1,5-dimethyl-3-nitrobenzene in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its high reactivity, which makes it a useful reagent in many reactions. This compound is also relatively stable and can be stored for long periods of time. However, this compound is toxic and can cause irritation if it is handled improperly. It is also flammable and should be stored in a cool, dry place.
Direcciones Futuras
There are several potential future directions for research involving 2-fluoro-1,5-dimethyl-3-nitrobenzene. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to develop new synthetic methods for this compound. Additionally, further research on the mechanism of action of this compound could lead to new applications for this compound. Finally, further research could be done to explore the potential toxicity of this compound and develop methods to reduce its toxicity.
Métodos De Síntesis
2-fluoro-1,5-dimethyl-3-nitrobenzene can be synthesized by the nitration of 2-fluoro-1,5-dimethylbenzene with nitric acid in sulfuric acid. The reaction is carried out at room temperature, and the product is isolated by vacuum distillation. The yield of the reaction is usually high, and the product is pure and stable. This compound can also be synthesized by the reaction of 2-fluoro-1,5-dimethylbenzene with nitrosyl chloride in acetic acid. This reaction is carried out at room temperature, and the product is isolated by vacuum distillation. The yield of the reaction is usually high, and the product is pure and stable.
Aplicaciones Científicas De Investigación
2-fluoro-1,5-dimethyl-3-nitrobenzene is a widely used reagent in scientific research due to its unique properties. This compound is often used as a reactant in organic synthesis reactions. It is also used to synthesize a variety of compounds, such as nitroaromatic compounds and nitroalkenes. This compound is also used as a catalyst in the synthesis of heterocyclic compounds. This compound is also used as a reagent in biochemistry and pharmacology experiments. It is often used to detect the presence of proteins and other biomolecules in a sample. This compound is also used in the synthesis of pharmaceutical drugs.
Propiedades
IUPAC Name |
2-fluoro-1,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMYCNBCBLXUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291617 | |
| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320-74-1 | |
| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)



![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)



![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)



